

# Technical Guide: Physicochemical Properties of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine

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## Compound of Interest

Compound Name: 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine

Cat. No.: B1294768

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## Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological activities of **5-Bromo-4-(2,4-dimethylphenyl)pyrimidine**. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related 5-bromopyrimidine analogues to provide a comparative context for researchers. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.<sup>[1][2]</sup> This document aims to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics based on the pyrimidine core.

## Introduction to 5-Bromopyrimidines

The pyrimidine ring is a fundamental heterocyclic aromatic compound that is a core component of nucleic acids (cytosine, thymine, and uracil). In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 5-position, along with an aryl group at the 4-position, creates a versatile template for developing compounds with diverse pharmacological profiles. These modifications can influence the molecule's steric and electronic properties, thereby affecting its binding affinity to target proteins and its overall pharmacokinetic profile.

## Physicochemical Properties

Detailed experimental physicochemical data for **5-Bromo-4-(2,4-dimethylphenyl)pyrimidine** is not readily available in peer-reviewed literature. However, based on its chemical structure and data from analogous compounds, we can infer certain properties.

Table 1: Core Physicochemical Data for **5-Bromo-4-(2,4-dimethylphenyl)pyrimidine** and Related Analogues

Property	5-Bromo-4-(2,4-dimethylphenyl)pyrimidine	5-Bromo-4-methylpyrimidine[3]	5-Bromo-2,4-dimethoxypyrimidine[4]	5-Bromopyrimidine[5]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> BrN <sub>2</sub>	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub>	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	C <sub>4</sub> H <sub>3</sub> BrN <sub>2</sub>
Molecular Weight	263.13 g/mol	173.01 g/mol	219.04 g/mol	158.98 g/mol
CAS Number	Not Available	1439-09-4	56686-16-9	4595-59-9
Melting Point	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Boiling Point	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Calculated logP	Data Not Available	1.3	1.5	0.7
Hydrogen Bond Donors	0	0	0	0
Hydrogen Bond Acceptors	2	2	4	2
Rotatable Bonds	1	0	2	0

Note: The logP values are computationally derived and serve as an estimation of the compound's lipophilicity.

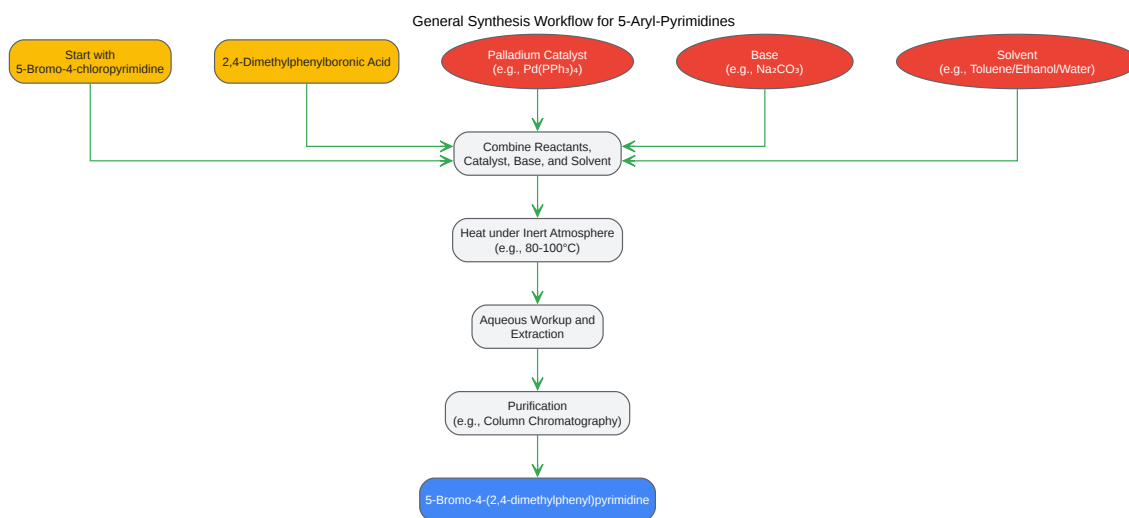
## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-4-(2,4-dimethylphenyl)pyrimidine** is not published, a general synthetic strategy can be proposed based on established methods for similar pyrimidine derivatives. A common approach involves the Suzuki-Miyaura coupling reaction.

### General Suzuki-Miyaura Coupling Protocol

This method would involve the reaction of a dihalopyrimidine with an appropriately substituted boronic acid in the presence of a palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: General workflow for the synthesis of **5-Bromo-4-(2,4-dimethylphenyl)pyrimidine**.

## Characterization Methods

The characterization of the final product would typically involve the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure and the arrangement of protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
- Melting Point Analysis: To assess the purity of the compound.
- Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and bromine.

## Potential Biological Activity and Signaling Pathways

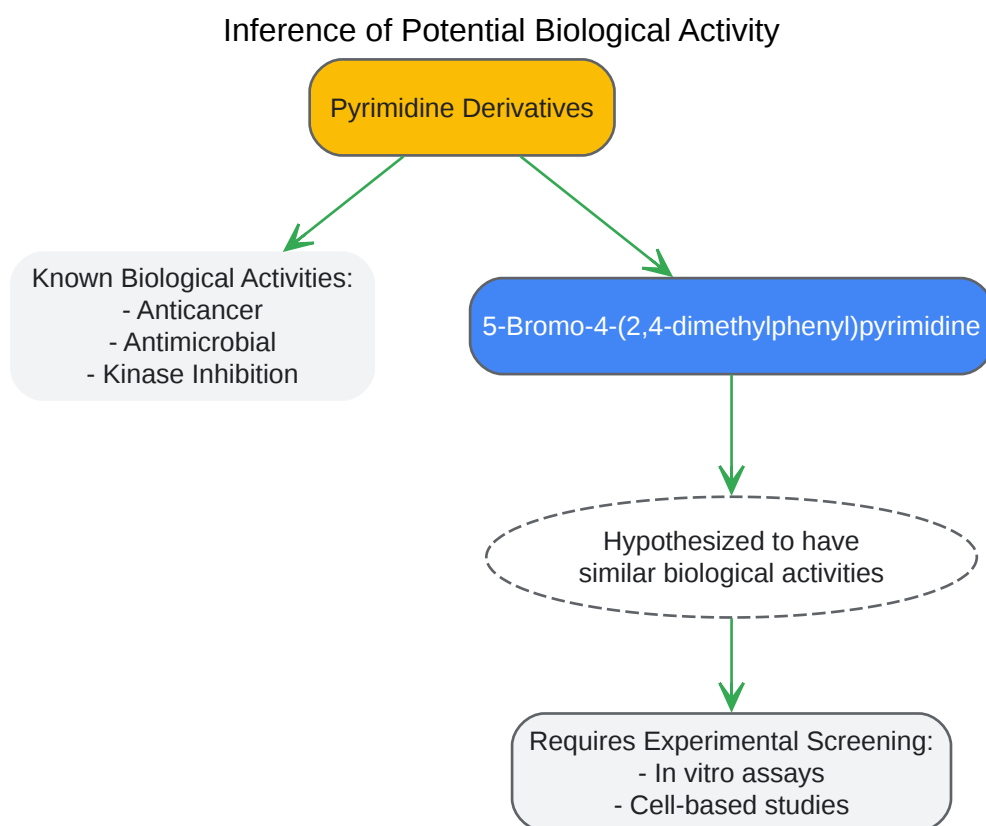
While no specific biological data or signaling pathway information has been published for **5-Bromo-4-(2,4-dimethylphenyl)pyrimidine**, the broader class of pyrimidine derivatives has been extensively studied and shown to possess a wide range of biological activities.

Table 2: Reported Biological Activities of Pyrimidine Derivatives

Biological Activity	Therapeutic Area	Reference
Anticancer	Oncology	
Antimicrobial	Infectious Diseases	[1]
Antiviral	Infectious Diseases	
Anti-inflammatory	Immunology	
Kinase Inhibition	Oncology, Immunology	
Endothelin Receptor Antagonism	Cardiovascular	[6]

Given these precedents, it is plausible that **5-Bromo-4-(2,4-dimethylphenyl)pyrimidine** could be investigated for similar activities. The 2,4-dimethylphenyl substituent may influence its interaction with specific biological targets.

## Logical Relationship: From Compound Class to Potential Activity



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Caption: Logical flow for hypothesizing the biological relevance of the target compound.

## Conclusion

**5-Bromo-4-(2,4-dimethylphenyl)pyrimidine** is a member of the pharmacologically significant class of 5-bromopyrimidines. While specific experimental data for this compound is scarce in the public domain, this guide provides a framework for its synthesis and characterization based on established chemical principles. The diverse biological activities of related pyrimidine derivatives suggest that this compound could be a valuable candidate for further investigation in drug discovery programs. Researchers are encouraged to use the information presented

herein as a starting point for their studies, with the understanding that experimental validation of the predicted properties and biological activities is essential.

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